molecular formula C5H6N2 B14745671 2-Methylbutanedinitrile CAS No. 623-35-8

2-Methylbutanedinitrile

Cat. No.: B14745671
CAS No.: 623-35-8
M. Wt: 94.11 g/mol
InChI Key: WEOKHGKSYLOTPP-UHFFFAOYSA-N
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Description

2-Methylbutanedinitrile is an organic compound with the molecular formula C₅H₆N₂. It is a dinitrile derivative of butane, characterized by the presence of two nitrile groups attached to a butane backbone. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutanedinitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbutan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl₅) to form 2-methylbutanenitrile, which is then further reacted with a nitrile source like sodium cyanide (NaCN) under basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale nitrile synthesis processes. These processes often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The starting materials are usually readily available hydrocarbons and nitrile sources, and the reaction conditions are carefully controlled to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutanedinitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Primary diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylbutanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylbutanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reactions it undergoes, such as reduction to amines or oxidation to acids.

Comparison with Similar Compounds

    Butanedinitrile: Similar structure but without the methyl group.

    2-Methylbutanenitrile: Contains only one nitrile group.

    2-Cyanobutane: Another nitrile derivative with a different substitution pattern.

Uniqueness: 2-Methylbutanedinitrile is unique due to the presence of two nitrile groups and a methyl group, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-methylbutanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5(4-7)2-3-6/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOKHGKSYLOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513769
Record name 2-Methylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-35-8
Record name 2-Methylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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